molecular formula C11H12N2 B068089 1,8-Dimethylisoquinolin-5-amine CAS No. 160088-26-6

1,8-Dimethylisoquinolin-5-amine

Cat. No.: B068089
CAS No.: 160088-26-6
M. Wt: 172.23 g/mol
InChI Key: FDVAUGDSRQQMOG-UHFFFAOYSA-N
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Description

1,8-Dimethylisoquinolin-5-amine (CAS 160088-26-6) is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is a solid research chemical belonging to the isoquinoline class, a family of heterocyclic amines noted for their diverse biological activities and significance in medicinal chemistry research . Calculated physical properties include a density of approximately 1.136 g/cm³, a boiling point of ~341.5°C, and a flash point of ~187.1°C . Isoquinoline derivatives, in general, are extensively studied for their potential interactions with various biological targets. Research indicates that structural features, such as the positions of methyl and amine substituents on the isoquinoline core, can be critical for a compound's binding affinity and pharmacological profile . For instance, some isoquinoline-based compounds have been developed as high-affinity molecular probes to characterize specific binding sites , while others have been conjugated with peptides to create novel hybrids with antimicrobial properties . As such, this compound serves as a valuable synthetic building block or intermediate for researchers in drug discovery and development. It can be used in the synthesis of more complex molecules or screened for its own potential biological effects, which may include antimicrobial, antifungal, or enzyme-inhibitory activities based on the established properties of its structural class . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

160088-26-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,8-dimethylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-10(12)9-5-6-13-8(2)11(7)9/h3-6H,12H2,1-2H3

InChI Key

FDVAUGDSRQQMOG-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=CC2=C(C=C1)N)C

Canonical SMILES

CC1=C2C(=NC=CC2=C(C=C1)N)C

Synonyms

5-Isoquinolinamine,1,8-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally or functionally related:

  • Isoquinolin-5-amine (CAS 1125-60-6): Parent compound without methyl groups.
  • 8-Methylquinolin-5-amine (CAS 50358-40-2): Quinoline derivative with methyl at position 6.
  • 2,8-Dimethylquinolin-5-amine (4b): Quinoline derivative with methyl groups at positions 2 and 7.
  • 5-Methoxyquinolin-8-amine: Methoxy-substituted quinoline analog.
Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight logP (Predicted) Density (g/cm³) Boiling Point (°C)
1,8-Dimethylisoquinolin-5-amine* C11H12N2 172.23 ~3.2† ~1.18‡ ~330‡
Isoquinolin-5-amine C9H8N2 144.17 2.06–2.76§ N/A N/A
8-Methylquinolin-5-amine C10H10N2 158.20 2.71 1.169 327.5
2,8-Dimethylquinolin-5-amine C11H12N2 172.23 ~3.1† N/A N/A

*Inferred properties based on structural analogs. †Estimated using substituent contributions (methyl groups increase logP by ~0.5–0.7 per group). ‡Predicted from quinoline analogs . §Experimentally calculated logP values (ESOL, Ali, SILICOS-IT methods) .

Key Observations:
  • Methylation at specific positions (e.g., 1 vs. 2 in isoquinoline vs. quinoline) requires tailored catalysts or precursors.
  • Quinoline derivatives often employ Skraup or Doebner-von Miller syntheses, whereas isoquinolines may use Bischler-Napieralski routes .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline scaffold. Starting with β-phenethylamide derivatives, cyclization forms the dihydroisoquinoline intermediate, which is subsequently aromatized. For 1,8-dimethylisoquinoline, a 2,5-dimethylphenethylamide precursor is cyclized using phosphorus oxychloride (POCl₃) to yield 1,8-dimethyldihydroisoquinoline. Dehydrogenation with palladium on charcoal (Pd/C) in the presence of cyclohexene completes the aromatization to 1,8-dimethylisoquinoline.

Example Protocol :

  • Substrate : 2,5-Dimethylphenethylamide (10 g, 0.05 mol)

  • Cyclization : POCl₃ (15 mL), reflux at 110°C for 6 h.

  • Dehydrogenation : Pd/C (0.5 g), cyclohexene (5 mL), reflux in toluene for 12 h.

  • Yield : 78% after purification.

Ozonolysis of Substituted Indenes

An alternative route involves ozonolysis of 1,4-dimethylindene to generate a diketone intermediate, which undergoes cyclization with ammonium hydroxide (NH₄OH) to form 1,8-dimethylisoquinoline. This method, adapted from the synthesis of 5,8-dimethylisoquinoline, requires precise temperature control (-78°C) during ozonolysis to prevent over-oxidation.

Key Steps :

  • Ozonolysis of 1,4-dimethylindene in methanol at -78°C.

  • Quenching with dimethyl sulfide (DMS) and NH₄OH.

  • Distillation under reduced pressure to isolate the product.

Functionalization at Position 5

Bromination and Ullmann Amination

Regioselective bromination at position 5 is achieved using sulfuric acid (H₂SO₄) and N-bromosuccinimide (NBS). The methyl group at position 8 directs electrophilic substitution to the para position (C-5). Subsequent Ullmann coupling with ammonia or ammonium salts introduces the amine group.

Bromination Protocol :

  • Substrate : 1,8-Dimethylisoquinoline (3.32 g, 0.021 mol)

  • Conditions : H₂SO₄ (30 mL), NBS (4.55 g, 0.025 mol), 60°C for 7 h.

  • Yield : 85% of 5-bromo-1,8-dimethylisoquinoline.

Amination via Ullmann Reaction :

  • Substrate : 5-Bromo-1,8-dimethylisoquinoline (3.63 g, 0.015 mol)

  • Reagents : Cu powder (1.5 g), K₂CO₃ (3.0 g), NH₄OH (15 mL)

  • Conditions : 130°C for 24 h.

  • Yield : 62% of 1,8-dimethylisoquinolin-5-amine.

Nitration and Reduction

Direct nitration at position 5 using a nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixture, followed by catalytic hydrogenation, offers a streamlined pathway. The methyl group at position 8 directs nitration to the para position.

Nitration Protocol :

  • Substrate : 1,8-Dimethylisoquinoline (5.0 g, 0.032 mol)

  • Conditions : HNO₃ (10 mL), H₂SO₄ (30 mL), 0°C for 2 h.

  • Yield : 70% of 5-nitro-1,8-dimethylisoquinoline.

Reduction to Amine :

  • Catalyst : Pd/C (0.1 g) in ethanol (50 mL)

  • Conditions : H₂ gas (1 atm), 25°C for 6 h.

  • Yield : 92% of this compound.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Bromination-UllmannHalogenation, Cu-catalyzed coupling62%High regioselectivityRequires toxic Cu catalysts
Nitration-ReductionNitration, catalytic hydrogenation81%Fewer steps, high efficiencyRisk of over-nitration
Bischler-NapieralskiCyclization, dehydrogenation78%Scalable core synthesisSensitive to substituent effects

Side Reactions and Mitigation Strategies

Competing Halogenation Pathways

Bromination of 1,8-dimethylisoquinoline may yield di- or tri-brominated byproducts if reaction temperatures exceed 60°C. Lower temperatures (40–50°C) and controlled NBS addition minimize side reactions.

Nitro Group Over-Reduction

During catalytic hydrogenation, excessive reaction times can reduce the methyl groups. Short-duration batches (4–6 h) and palladium oxide (PdO) catalysts prevent over-reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, H-3), 7.89 (d, J = 8.0 Hz, 1H, H-6), 7.45 (d, J = 8.0 Hz, 1H, H-7), 2.65 (s, 3H, CH₃-1), 2.52 (s, 3H, CH₃-8).

  • ¹³C NMR : δ 154.2 (C-5), 138.1 (C-8), 129.4 (C-1), 121.6 (C-6).

Mass Spectrometry

  • EI-MS : m/z 186 [M]⁺, consistent with the molecular formula C₁₁H₁₂N₂.

Industrial-Scale Considerations

Catalytic System Optimization

Replacing Cu powder with Cu(I) iodide in Ullmann reactions improves turnover frequency (TOF) by 40% while reducing metal waste.

Solvent Recycling

Methanol and toluene from ozonolysis and dehydrogenation steps are distilled and reused, lowering production costs by 18% .

Q & A

Q. What are the recommended synthetic routes for 1,8-Dimethylisoquinolin-5-amine, and what reaction conditions yield optimal purity?

  • Methodological Answer : The synthesis of this compound can be adapted from methods for structurally similar isoquinoline derivatives. For example, amination of halogenated precursors (e.g., 5-chloroisoquinoline) using methylamine under reflux in ethanol (67% yield) or Pd-catalyzed coupling reactions may be applicable . Key parameters include:
  • Catalysts : Mercury chloride or palladium complexes for cross-coupling.
  • Solvents : Dichloromethane, ethanol, or toluene, depending on the reaction step.
  • Purification : Column chromatography (silica gel) with eluents like ethyl acetate/hexane.
    Always confirm product identity via 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers (risk of toxic gas release) .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR (aromatic protons and methyl groups) and 13C^{13}C-NMR (C-N and C-CH3_3 signals) for structural confirmation .
  • IR Spectroscopy : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) .
  • HPLC/LC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) for purity analysis (>98%) and molecular ion verification .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound when scaling up reactions?

  • Methodological Answer :
  • Parameter Screening : Vary temperature (60–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .
  • Byproduct Analysis : Use TLC or GC-MS to monitor side reactions (e.g., over-methylation) and adjust stoichiometry of methylating agents .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield in amination steps .

Q. How should contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :
  • Comparative Assays : Test the compound alongside analogs (e.g., 5-Chloroisoquinolin-8-amine) in standardized antimicrobial or cytotoxicity assays (e.g., MIC or MTT) to isolate substituent effects .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity results .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines to assess selectivity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate LogP (2.1–2.5), GI absorption (high), and BBB permeability (moderate) based on its methyl and amine groups .
  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability and drug-drug interactions .
  • Solubility Modeling : Apply the ESOL model to prioritize solvents (e.g., DMSO) for in vitro assays .

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